molecular formula C15H14O B13559716 2-(4-Biphenylyl)-2-methyloxirane CAS No. 64371-62-6

2-(4-Biphenylyl)-2-methyloxirane

Cat. No.: B13559716
CAS No.: 64371-62-6
M. Wt: 210.27 g/mol
InChI Key: DJIDYCCUSRPPCP-UHFFFAOYSA-N
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Description

2-(4-Biphenylyl)-2-methyloxirane is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of a biphenyl group attached to an oxirane ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Biphenylyl)-2-methyloxirane typically involves the epoxidation of alkenes. One common method is the reaction of 4-biphenylyl-2-methylpropene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions. The reaction proceeds via the formation of an epoxide intermediate, which is then isolated and purified .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

2-(4-Biphenylyl)-2-methyloxirane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Biphenylyl)-2-methyloxirane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of 2-(4-Biphenylyl)-2-methyloxirane involves its reactivity with nucleophiles and electrophiles. The oxirane ring is highly strained, making it susceptible to ring-opening reactions. This reactivity allows it to interact with various molecular targets, including enzymes and receptors, leading to diverse biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Biphenylyl)-2-methyloxirane is unique due to its oxirane ring, which imparts distinct reactivity and properties compared to other biphenyl derivatives.

Properties

CAS No.

64371-62-6

Molecular Formula

C15H14O

Molecular Weight

210.27 g/mol

IUPAC Name

2-methyl-2-(4-phenylphenyl)oxirane

InChI

InChI=1S/C15H14O/c1-15(11-16-15)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-10H,11H2,1H3

InChI Key

DJIDYCCUSRPPCP-UHFFFAOYSA-N

Canonical SMILES

CC1(CO1)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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